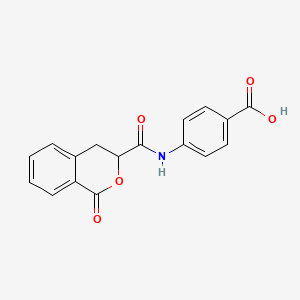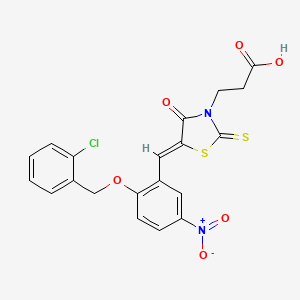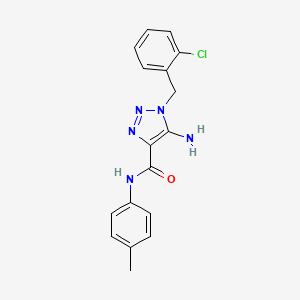![molecular formula C10H13N5O4S B2637844 5-[(Dimethylsulfamoylamino)methyl]-3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazole CAS No. 1904373-60-9](/img/structure/B2637844.png)
5-[(Dimethylsulfamoylamino)methyl]-3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[(Dimethylsulfamoylamino)methyl]-3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazole, commonly known as DMSO, is a chemical compound that has gained significant interest in scientific research. This compound has been widely used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. DMSO is a versatile compound that has been shown to have various biochemical and physiological effects, making it an important tool for researchers.
Scientific Research Applications
Synthesis and Chemical Properties
1,2,4-Oxadiazole derivatives have been synthesized for potential applications in hypertensive activity, as demonstrated by Kumar and Mashelker (2007), who prepared novel heterocyclic compounds starting from pyrano pyridine derivatives with expectations of better hypertensive activity (Kumar & Mashelker, 2007). Similarly, El‐Sayed et al. (2008) focused on the synthesis of mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole, and oxadiazole rings, indicating the versatility of these compounds in chemical synthesis (El‐Sayed et al., 2008).
Antimicrobial and Antifungal Activities
Research on 1,2,4-oxadiazole derivatives has also explored their antimicrobial and antifungal potentials. Krolenko et al. (2016) synthesized new oxadiazole derivatives containing piperidine or pyrrolidine rings that exhibited strong antimicrobial activity, suggesting a promising avenue for developing new antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016). Another study by Asif and Imran (2020) evaluated oxadiazole derivatives for their antimycobacterial activity against the Mycobacterium tuberculosis H37Rv strain, revealing potential applications in tuberculosis treatment (Asif & Imran, 2020).
Anticancer Evaluation
Furthermore, 1,2,4-oxadiazole derivatives have been evaluated for their anticancer properties. Redda and Gangapuram (2007) investigated the anti-inflammatory and anticancer activities of substituted oxadiazolyl tetrahydropyridines, showing the potential of these compounds in cancer therapy (Redda & Gangapuram, 2007).
Properties
IUPAC Name |
5-[(dimethylsulfamoylamino)methyl]-3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4S/c1-15(2)20(17,18)12-6-8-13-9(14-19-8)7-4-3-5-11-10(7)16/h3-5,12H,6H2,1-2H3,(H,11,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESPGJJSIZRJIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1=NC(=NO1)C2=CC=CNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-ethyl-5-(4-fluorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2637764.png)
![7-(Piperazin-1-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B2637765.png)
![2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2637766.png)
![2-Chloro-N-methyl-N-[2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl]acetamide](/img/structure/B2637769.png)
![ethyl 2-[3-(2-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B2637770.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-fluoro-4-methylbenzoate](/img/structure/B2637775.png)

![Tert-butyl 3-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidine-1-carboxylate](/img/structure/B2637777.png)



